iron(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate
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Overview
Description
Iron(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate is a coordination compound that features a central iron ion coordinated to a tetraphenylporphyrin ligand. This compound is part of the larger family of metalloporphyrins, which are known for their extensive applications in various fields due to their unique chemical properties. The tetraphenylporphyrin ligand provides a stable environment for the iron ion, allowing it to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iron(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate typically involves the reaction of iron salts with tetraphenylporphyrin ligands under controlled conditions. One common method involves the use of iron(III) chloride and tetraphenylporphyrin in a solvent such as chloroform. The reaction mixture is heated to facilitate the coordination of the iron ion to the porphyrin ligand. The product is then purified through recrystallization from a solvent mixture of chloroform and methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Iron(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The iron center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: The iron center can be reduced using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur where the axial ligands coordinated to the iron center are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reducing Agents: Sodium borohydride.
Solvents: Chloroform, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(III) porphyrin complexes, while reduction reactions may yield iron(I) porphyrin complexes.
Scientific Research Applications
Iron(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of iron(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate involves the coordination of the iron ion to the tetraphenylporphyrin ligand, which stabilizes the iron in various oxidation states. The iron center can participate in electron transfer reactions, making it an effective catalyst. The porphyrin ligand also allows for the absorption of light, which can be used to generate reactive oxygen species for applications such as photodynamic therapy .
Comparison with Similar Compounds
Properties
Molecular Formula |
C88H58Fe2N8O |
---|---|
Molecular Weight |
1355.1 g/mol |
IUPAC Name |
iron(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate |
InChI |
InChI=1S/2C44H28N4.2Fe.H2O/c2*1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;/h2*1-28H;;;1H2/q2*-2;2*+2; |
InChI Key |
JTFKJCUSDKAMIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.O.[Fe+2].[Fe+2] |
Origin of Product |
United States |
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